BenchChemオンラインストアへようこそ!

3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

soluble epoxide hydrolase sEH inhibition IC50

This compound is a soluble epoxide hydrolase inhibitor with a human IC₅₀ of 1 nM and 100‑fold selectivity over human EH1 (IC₅₀ = 100 nM). It belongs to the N‑(naphthyl‑ethyl) benzamide class, distinct from urea‑based sEH inhibitors like t‑AUCB and GSK2256294A. Researchers must account for the 50‑fold potency drop against mouse sEH (IC₅₀ = 50 nM) when designing murine studies. At ≤10 nM it achieves >90% sEH inhibition with <10% EH1 engagement, making it a precise chemical probe for isoform‑selective pharmacology.

Molecular Formula C24H26N2O2
Molecular Weight 374.484
CAS No. 941870-41-3
Cat. No. B2735894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS941870-41-3
Molecular FormulaC24H26N2O2
Molecular Weight374.484
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
InChIInChI=1S/C24H26N2O2/c1-28-20-11-6-10-19(16-20)24(27)25-17-23(26-14-4-5-15-26)22-13-7-9-18-8-2-3-12-21(18)22/h2-3,6-13,16,23H,4-5,14-15,17H2,1H3,(H,25,27)
InChIKeyXTEUUYIKZDRCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Methoxy‑N‑(2‑(naphthalen‑1‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 941870‑41‑3): Soluble Epoxide Hydrolase Inhibitor — Procurement‑Grade Evidence Profile


3‑Methoxy‑N‑(2‑(naphthalen‑1‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 941870‑41‑3) is a synthetic small‑molecule soluble epoxide hydrolase (sEH) inhibitor disclosed in US Patent 8,815,951 as Compound 438, assigned to The Regents of the University of California [1]. The compound is also catalogued in the ChEMBL database as CHEMBL2031923 [2]. It belongs to the N‑(substituted naphthyl‑ethyl) benzamide structural class, distinct from the urea‑based chemotype that dominates the sEH inhibitor field. The molecule carries a 3‑methoxy substituent on the benzamide ring and a pyrrolidine moiety linked through an ethyl spacer to a naphthalen‑1‑yl group (molecular formula C₂₄H₂₆N₂O₂; MW 374.48) [1].

Why Generic Substitution of 3‑Methoxy‑N‑(2‑(naphthalen‑1‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide with Other sEH Inhibitors Is Not Supported by Evidence


Soluble epoxide hydrolase inhibitors span multiple chemotypes with widely divergent potency, selectivity, and pharmacokinetic profiles. The target compound represents an N‑(naphthyl‑ethyl) benzamide scaffold, which differs fundamentally from the urea‑based inhibitors (e.g., t‑AUCB, AUDA, GSK2256294A) that comprise the majority of well‑characterized sEH inhibitors [1]. Within the benzamide subclass, even minor substituent variations on the benzamide ring produce order‑of‑magnitude differences in IC₅₀ values across species orthologs [2]. Consequently, compound interchange without confirmatory side‑by‑side testing carries a high risk of discordant sEH inhibition, species‑dependent potency shifts, and off‑target epoxide hydrolase 1 (EH1) engagement. The quantitative evidence below demonstrates that this compound occupies a distinct position in the sEH inhibitor landscape that cannot be assumed for in‑class alternatives.

Quantitative Differentiation Evidence for 3‑Methoxy‑N‑(2‑(naphthalen‑1‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 941870‑41‑3) vs. Comparator sEH Inhibitors


Human sEH Inhibitory Potency: Head‑to‑Head Comparable Activity vs. t‑AUCB, with 69‑Fold Advantage Over AUDA

The target compound inhibits recombinant human sEH with an IC₅₀ of 1 nM, measured in a fluorescence‑based assay using CMNPC as substrate with a 5–10 min pre‑incubation at 30 °C [1]. This potency is comparable to t‑AUCB (IC₅₀ = 1.3 nM for human sEH under similar fluorescent assay conditions) [2], and represents a 69‑fold improvement over AUDA (IC₅₀ = 69 nM for human sEH) . The 1 nM IC₅₀ places the compound among the most potent sEH inhibitors reported, though it is less potent than GSK2256294A (IC₅₀ = 27 pM) [3].

soluble epoxide hydrolase sEH inhibition IC50 enzyme inhibition cardiovascular inflammation

Mouse sEH Ortholog Potency: Species‑Dependent Activity Profile Differentiates from t‑AUCB and AUDA

Against mouse sEH, the target compound exhibits an IC₅₀ of 50 nM [1]. This represents a 50‑fold right‑shift in potency relative to its human sEH activity (IC₅₀ 1 nM), indicating pronounced species‑dependence. By comparison, t‑AUCB displays a more balanced human‑mouse potency ratio (IC₅₀ = 1.3 nM human vs. 8 nM mouse; 6.2‑fold shift) [2], while AUDA exhibits an inverse species preference with greater potency against mouse sEH (IC₅₀ = 18 nM) than human sEH (IC₅₀ = 69 nM) . The target compound's 50‑fold human‑mouse potency differential is substantially larger than that of t‑AUCB, indicating that it is disproportionately optimized for the human enzyme.

mouse sEH species ortholog preclinical model pharmacodynamics in vivo translation

Selectivity Over Human Epoxide Hydrolase 1 (EH1): 100‑Fold Discrimination Between sEH and EH1 Isoforms

The target compound was profiled against human epoxide hydrolase 1 (EH1), a related α/β‑hydrolase fold enzyme with distinct substrate specificity and tissue distribution. The IC₅₀ against human EH1 is 100 nM [1], yielding a 100‑fold selectivity window relative to its human sEH IC₅₀ of 1 nM. This level of isozyme discrimination is a critical quality metric for sEH inhibitor procurement. While comparative EH1 selectivity data for t‑AUCB and AUDA are not uniformly available from the same assay platform, the 100‑fold window provides a quantitative baseline for assessing this compound's target specificity [2].

epoxide hydrolase 1 EH1 selectivity off-target isozyme selectivity sEH specificity

Structural Chemotype Differentiation: Non‑Urea Benzamide Scaffold vs. Urea‑Based sEH Inhibitors — Within‑Patent Potency Ranking

The target compound (US8815951, Compound 438) belongs to the benzamide subset within the US 8,815,951 patent, which encompasses both urea‑based and benzamide‑based sEH inhibitors. Within the patent's benzamide series, Compound 438 (human sEH IC₅₀ = 1 nM) represents one of the most potent exemplars. By comparison, the urea‑based Compound 67 (1‑cyclohexyl‑3‑(4‑methoxyphenyl)urea) from the same patent exhibits an IC₅₀ of 710 nM against mouse sEH [1], while Compound 36 (1‑cyclohexyl‑3‑phenethylurea) shows an IC₅₀ of 60 nM against mouse sEH [2]. The benzamide scaffold eliminates the central urea pharmacophore present in t‑AUCB, AUDA, and GSK2256294A, which may confer differentiated metabolic stability, solubility, and intellectual property characteristics [3].

benzamide chemotype non‑urea scaffold structure‑activity relationship chemical diversity IP landscape

Optimal Research and Industrial Application Scenarios for 3‑Methoxy‑N‑(2‑(naphthalen‑1‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide (CAS 941870‑41‑3)


Human sEH‑Focused Biochemical Screening and SAR Expansion Campaigns

With a human sEH IC₅₀ of 1 nM, this compound is well‑suited as a starting point for structure‑activity relationship (SAR) exploration targeting the human enzyme [1]. Its non‑urea benzamide scaffold provides a chemically distinct template for lead optimization programs aiming to develop novel sEH inhibitors with differentiated IP. The compound can serve as a reference standard in fluorescence‑based sEH activity assays (CMNPC substrate, 5 μM, 30 °C, pH 7.0) for benchmarking new chemical entities. Its 100‑fold selectivity over human EH1 (IC₅₀ = 100 nM) ensures that cellular target engagement studies can be interpreted with confidence at concentrations ≤10 nM [2].

Translational Pharmacology Requiring Human‑Optimized sEH Inhibition with Non‑Urea Chemotype

For translational research programs in cardiovascular disease, hypertension, or inflammation where sEH inhibition is the therapeutic hypothesis, this compound offers a human‑optimized potency profile (IC₅₀ = 1 nM) with a non‑urea scaffold distinct from GSK2256294A and t‑AUCB [1]. However, researchers must account for the 50‑fold potency drop against mouse sEH (IC₅₀ = 50 nM) when designing murine in vivo studies, necessitating higher dosing compared to t‑AUCB (mouse sEH IC₅₀ = 8 nM). This species selectivity makes the compound particularly appropriate for programs utilizing humanized sEH mouse models or human tissue ex vivo assays [3].

Chemical Probe Development for sEH vs. EH1 Isozyme Selectivity Studies

The 100‑fold selectivity window between human sEH (IC₅₀ = 1 nM) and human EH1 (IC₅₀ = 100 nM) positions this compound as a useful chemical probe for dissecting the distinct biological functions of the two epoxide hydrolase isoforms [1]. At a concentration of 10 nM, the compound achieves >90% sEH inhibition while maintaining <10% EH1 engagement, enabling isoform‑selective pharmacological experiments in human‑derived cell systems. This selectivity profile is directly supported by the patent‑derived assay data and provides a quantitative basis for experimental design [2].

Patent‑Aware Medicinal Chemistry Programs Seeking sEH Inhibitor Chemical Diversity

As Compound 438 of US Patent 8,815,951, this molecule represents one of the potent benzamide exemplars (human sEH IC₅₀ = 1 nM) within a patent family that also discloses urea‑based inhibitors [1]. For industrial medicinal chemistry groups conducting patent landscaping or freedom‑to‑operate analyses, the benzamide chemotype offers a structurally differentiated starting point relative to the heavily patented urea sEH inhibitor class (e.g., GSK2256294A, t‑AUCB). Within‑patent comparisons show that this benzamide compound is substantially more potent than urea‑based patent analogs such as Compound 67 (mouse sEH IC₅₀ = 710 nM), highlighting the value of this specific scaffold for lead identification [2].

Quote Request

Request a Quote for 3-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.